1-Furfuryl-3-(P-Tolylsulfonyl)-Urea
Overview
Description
Synthesis Analysis
The synthesis of furfuryl and urea-derived compounds involves coupling purified furfural with urea under specific conditions to afford compounds like 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea with improved yields and definite structural affirmation. These compounds are characterized using techniques such as GC-MS, IR, H-NMR, and C-NMR, confirming their molecular structures (Orie et al., 2018).
Molecular Structure Analysis
Characterization techniques like GC-MS, FTIR, and 1H-NMR are utilized to determine the molecular structure of synthesized compounds. For instance, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea was characterized, revealing insights into its molecular composition and potential for medicinal applications due to its activity against various pathogens (Donlawson et al., 2020).
Chemical Reactions and Properties
Furfuryl and urea-derived compounds undergo various chemical reactions, contributing to their broad spectrum of activity. The susceptibility of different pathogens to synthesized compounds highlights their chemical properties and potential applications in developing novel drugs. The interaction with pathogens like Escherichia coli and Salmonella typhi showcases the compounds' antibacterial properties (Donlawson et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the practical applications of these compounds. For example, the condensation of furfural with urea yields difurfurilidentriurea, showing different crystallinity levels based on the synthetic procedure, which impacts its stability and melting point. These properties are essential for its potential applications in various industries (Martínez-García et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity with various pathogens and potential for pharmaceutical applications, define the utility of furfuryl and urea-derived compounds. Their broad spectrum of activity against different bacteria and the ability to undergo various chemical reactions make them promising candidates for novel drug development and other applications (Donlawson et al., 2020).
Scientific Research Applications
Synthesis and Bioactivity
In the field of biochemistry, the synthesis of furfural derivatives, including those related closely to 1-Furfuryl-3-(P-Tolylsulfonyl)-Urea, demonstrates significant bioactivity against various pathogens. For instance, furfural coupled with urea has shown broad spectrum activity against pathogens like Escherichia coli and Salmonella typhi, suggesting potential for the development of novel drugs (Donlawson et al., 2020).
Material Science Applications
In material science, derivatives of 1-Furfuryl-3-(P-Tolylsulfonyl)-Urea have been explored for their utility in creating novel materials. For example, urea-functionalized Metal-Organic Frameworks (MOFs) exhibit outstanding adsorption capacities for gases like SO2, indicating their potential in gas storage and separation technologies (Tannert et al., 2021). Additionally, polyurethane materials incorporating furfuryl components show promising properties for self-healing applications, highlighting their importance in developing advanced polymers (Du et al., 2014).
Environmental Remediation
Furfural and its derivatives, including 1-Furfuryl-3-(P-Tolylsulfonyl)-Urea, find applications in environmental remediation as well. Research into nitrification inhibitors reveals that furfural compounds can significantly retard the nitrification rates of fertilizers, providing a means to control nitrogen release in agricultural settings and potentially reducing environmental pollution (Sahrawat et al., 1977). Furthermore, the degradation of sulfonylurea herbicides, which share structural similarities with 1-Furfuryl-3-(P-Tolylsulfonyl)-Urea, has been studied under various abiotic factors, contributing to understanding the environmental fate of these compounds (Saha & Kulshrestha, 2002).
properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(4-methylphenyl)sulfonylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-10-4-6-12(7-5-10)20(17,18)15-13(16)14-9-11-3-2-8-19-11/h2-8H,9H2,1H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRADFUIPKZARM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Furfuryl-3-(P-Tolylsulfonyl)-Urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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